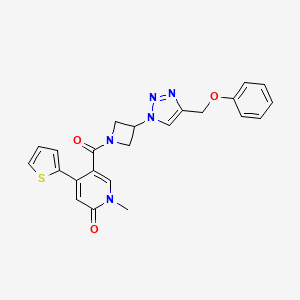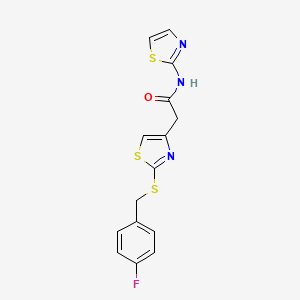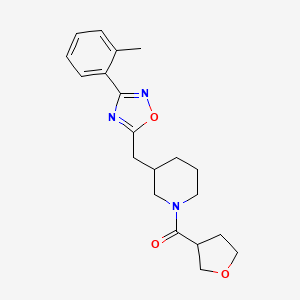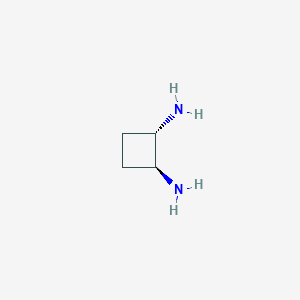![molecular formula C14H7Cl3N2S B2784531 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine CAS No. 521280-23-9](/img/structure/B2784531.png)
3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine” is a synthetic compound that contains a thiazole ring . Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds . Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of thiazole derivatives, including “3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine”, often involves the condensation of two equivalents of thiourea with an equivalent of a dibromo compound . Several methods for the synthesis of thiazole compounds, starting from halogenated derivatives by transition-metal-catalyzed arylation or cross-coupling reactions, have been reported .Molecular Structure Analysis
The thiazole ring in “3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including “3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine”, have been found to exhibit a wide range of chemical reactions due to the presence of the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to have antimicrobial and antifungal activities . This could make them useful in the development of new antibiotics and antifungal medications.
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . This could potentially make them useful in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . Diuretics help your body get rid of salt and water by making your kidneys put more sodium into your urine. The sodium then takes water with it from your blood.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant effects . This could potentially make them useful in the treatment of conditions like epilepsy.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This could potentially make them useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic effects . This could potentially make them useful in the treatment of various types of cancer.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may allow the compound to interact with its targets in unique ways.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a wide range of impacts at the molecular and cellular level.
特性
IUPAC Name |
2-pyridin-3-yl-4-(2,3,4-trichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S/c15-10-4-3-9(12(16)13(10)17)11-7-20-14(19-11)8-2-1-5-18-6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHJXPJIOKAMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-4-(2-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2784448.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride](/img/structure/B2784449.png)

![ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2784454.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2784455.png)

![Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate](/img/structure/B2784460.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2784470.png)
